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  • Product: 1,5,5-Trimethylpyrrolidin-3-one
  • CAS: 77130-94-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,5,5-Trimethylpyrrolidin-3-one: Structure, Properties, and Strategic Synthesis

Abstract The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved therapeutics.[1][2] Within this class, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved therapeutics.[1][2] Within this class, the pyrrolidin-3-one core represents a particularly versatile scaffold, offering multiple points for chemical modification to fine-tune biological activity. This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 1,5,5-trimethylpyrrolidin-3-one. Due to the limited volume of published experimental data on this exact molecule, this document adopts a forward-looking, expert-driven perspective. It details the molecule's structural and predicted physicochemical properties, outlines robust, plausible synthetic routes grounded in established organic chemistry principles, and explores its potential as a valuable building block for drug discovery professionals. By explaining the causality behind synthetic choices and analytical expectations, this guide serves as a foundational resource for researchers interested in leveraging this unique scaffold.

The Pyrrolidin-3-one Scaffold: A Privileged Motif in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a "privileged scaffold," a structural framework that is capable of binding to a variety of biological targets.[1][3] Its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1] The introduction of a ketone at the C-3 position, creating the pyrrolidin-3-one core, further enhances its utility. This carbonyl group acts as a key synthetic handle for introducing diverse substituents, enabling the generation of large chemical libraries for screening. Furthermore, the ketone itself can serve as a hydrogen bond acceptor, contributing directly to ligand-receptor binding interactions. Derivatives of the broader pyrrolidinone class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4]

Retrosynthesis Target 1,5,5-Trimethylpyrrolidin-3-one Intermediate Isoxazolidine Intermediate Target->Intermediate Rearrangement Nitrone Nitronederived from Acetone &N-Methylhydroxylamine Intermediate->Nitrone [3+2] Cycloaddition Allene Allene Derivative(e.g., Allenylphosphonate) Intermediate->Allene [3+2] Cycloaddition

Caption: Retrosynthetic analysis via a [3+2] cycloaddition pathway.

Proposed Synthesis via [3+2] Cycloaddition of a Nitrone

This is arguably the most elegant and modern approach for constructing the pyrrolidin-3-one core. [5]The reaction involves the 1,3-dipolar cycloaddition of a nitrone with an allene substituted with an electron-withdrawing group (EWG), followed by a spontaneous rearrangement.

Causality and Experimental Design: This method is chosen for its high convergence and control. Microwave heating is often employed to accelerate the reaction and improve yields, as it efficiently overcomes the activation energy barrier for both the cycloaddition and subsequent rearrangement. [5]The use of an allenylphosphonate as the dipolarophile is advantageous as the phosphonate group is a potent EWG that activates the allene and can be removed or modified in subsequent steps if needed.

Experimental Protocol (Proposed):

  • Nitrone Formation: In a round-bottom flask, equimolar amounts of N-methylhydroxylamine and acetone are dissolved in a suitable solvent like dichloromethane (DCM) or toluene. The mixture is stirred at room temperature for 2-4 hours to form the corresponding nitrone, 2-propyliden-1-yl-methanamine oxide. The reaction can be monitored by TLC.

  • Cycloaddition & Rearrangement: To the solution containing the in situ generated nitrone, 1.0 equivalent of an allenylphosphonate (e.g., diethyl allenylphosphonate) is added. The reaction vessel is sealed and heated under microwave irradiation at 100-120 °C for 1-3 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude residue is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1,5,5-trimethylpyrrolidin-3-one.

  • Characterization: The final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

Potential Applications in Drug Discovery and Development

While 1,5,5-trimethylpyrrolidin-3-one itself has no currently documented biological activity, its structure makes it a highly attractive starting point for the development of novel therapeutic agents.

  • Scaffold for Library Synthesis: The ketone at C-3 is a versatile chemical handle. It can be readily converted to a hydroxyl group (via reduction), an amine (via reductive amination), or a more complex side chain (via Wittig or Horner-Wadsworth-Emmons reactions). This allows for the rapid generation of a library of diverse analogues for high-throughput screening.

  • Constrained Peptide Mimetics: The rigid pyrrolidine ring can serve as a conformationally restricted scaffold to mimic the beta-turn of a peptide, a common recognition motif in protein-protein interactions.

  • CNS-Active Agents: The tertiary amine and balanced lipophilicity suggest that derivatives could possess good blood-brain barrier permeability, making them suitable candidates for central nervous system (CNS) targets. Many existing pyrrolidine-based drugs target CNS receptors. [1][2]

Safety, Handling, and Storage

Specific toxicological data for 1,5,5-trimethylpyrrolidin-3-one is unavailable. Therefore, handling precautions must be based on data from structurally related compounds, such as N-methylpyrrolidone (NMP) and other cyclic ketones and tertiary amines. [6][7]The compound should be treated as potentially hazardous.

Hazard CategoryPrecautionary Measures
Irritation Assumed to be a skin, eye, and respiratory tract irritant. [7]
Flammability Likely a combustible liquid. Keep away from open flames and sources of ignition.
Handling Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE): safety glasses, nitrile gloves, and a lab coat.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion and Future Outlook

1,5,5-trimethylpyrrolidin-3-one is a structurally intriguing molecule that sits at the intersection of established synthetic utility and unexplored biological potential. While direct experimental data remains scarce, its properties can be reliably predicted, and its synthesis can be confidently approached using modern, robust methodologies like nitrone-allene cycloadditions. The unique combination of a versatile ketone handle, a metabolically robust gem-dimethyl group, and favorable predicted ADME properties makes it a compelling building block for medicinal chemists. Future research should focus on the validation of the proposed synthetic routes, the exploration of its derivatization chemistry, and the systematic screening of its analogues against a broad range of biological targets to unlock its therapeutic potential.

References

  • D'Andrea, P. & Nencioni, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6279. Available from: [Link]

  • Hosseinzadeh, Z., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available from: [Link]

  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research. Available from: [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(18), 7583-7619. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248035. Available from: [Link]

  • Organic Syntheses. (1998). Working with Hazardous Chemicals. Organic Syntheses, Vol. IX, 391. Available from: [Link]

  • NIST. (n.d.). 3-Pyrrolidinol. NIST Chemistry WebBook. Available from: [Link]

  • Smith, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available from: [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Wikipedia. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

  • NextSDS. (n.d.). 1-[5,5-Dimethyl-3-(1-methylethylidene)-1-cyclohexen-1-yl]pyrrolidine. NextSDS. Available from: [Link]

  • Hammami, R., et al. (2025). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. European Journal of Organic Chemistry. Available from: [Link]

  • INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). INCHEM. Available from: [Link]

Sources

Exploratory

Advanced NMR Spectrum Data Analysis of 1,5,5-Trimethylpyrrolidin-3-one: A Comprehensive Guide for Structural Elucidation

Executive Summary In contemporary drug discovery, heavily substituted pyrrolidinones are critical synthetic building blocks. Specifically, 1,5,5-trimethylpyrrolidin-3-one serves as a vital precursor in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, heavily substituted pyrrolidinones are critical synthetic building blocks. Specifically, 1,5,5-trimethylpyrrolidin-3-one serves as a vital precursor in the development of Somatostatin receptor 4 (SSTR4) agonists, which are actively investigated for central nervous system disorders such as Alzheimer's disease[1],[2] ().

From an analytical perspective, this molecule presents a fascinating Nuclear Magnetic Resonance (NMR) anomaly: a completely isolated spin system . Due to its unique substitution pattern, the 1 H NMR spectrum is entirely devoid of homonuclear scalar coupling ( 3JHH​=0 ), resulting in a pure singlet spectrum. This whitepaper provides an in-depth, mechanistic guide to elucidating the structure of 1,5,5-trimethylpyrrolidin-3-one, establishing a self-validating analytical matrix using 1D and 2D NMR techniques.

Structural Anatomy and Spin System Dynamics

To understand the causality behind the NMR data, we must dissect the molecular connectivity:

  • N1 is substituted with a methyl group (-CH 3​ ).

  • C2 is a methylene (-CH 2​ -) flanked by N1 and the C3 carbonyl.

  • C3 is a ketone carbonyl (C=O).

  • C4 is a methylene (-CH 2​ -) flanked by the C3 carbonyl and the C5 quaternary carbon.

  • C5 is a quaternary carbon bearing a gem-dimethyl group (-C(CH 3​ ) 2​ -).

The Causality of the All-Singlet Spectrum: Because the C2 and C4 methylenes are separated by the C3 ketone and the C5 quaternary center, there are no adjacent protons anywhere in the cyclic framework. Furthermore, the molecule is achiral. On the NMR timescale, rapid conformational interconversion (envelope to half-chair) averages the pseudo-axial and pseudo-equatorial protons. Consequently, the geminal protons on C2 and C4 are enantiotopic and magnetically equivalent in an achiral solvent like CDCl 3​ . The unobservable geminal coupling ( 2JHH​ ) and the absence of vicinal coupling ( 3JHH​ ) reduce every proton environment to a sharp singlet.

Quantitative Data Presentation

The assignment of these isolated spin systems relies on empirical chemical shift rules governed by inductive effects and anisotropic deshielding ().

Table 1: 1 H NMR Resonance Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Assignment Rationale
C2-H 2​ 3.15 - 3.25Singlet (s)2HMost deshielded ring protons. Synergistically deshielded by the α -electronegative nitrogen (inductive) and the α -carbonyl (anisotropic).
C4-H 2​ 2.35 - 2.45Singlet (s)2HDeshielded by the α -carbonyl, but shielded relative to C2 due to the absence of a direct nitrogen attachment.
N-CH 3​ 2.30 - 2.40Singlet (s)3HStandard N-methyl resonance. Often structurally ambiguous in 1D NMR due to near-overlap with C4-H 2​ .
C5-(CH 3​ ) 2​ 1.10 - 1.20Singlet (s)6HHighly shielded gem-dimethyls. Shifted slightly downfield from standard alkanes due to the β -nitrogen atom.
Table 2: 13 C NMR Resonance Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment Rationale
C3 212.0 - 215.0CqCharacteristic unhindered cyclopentanone/pyrrolidinone carbonyl.
C2 65.0 - 68.0CH 2​ Highly deshielded by direct attachment to both N and C=O.
C5 60.0 - 63.0CqQuaternary aliphatic carbon, deshielded by the adjacent nitrogen.
C4 50.0 - 54.0CH 2​ α to carbonyl, β to nitrogen.
N-CH 3​ 35.0 - 39.0CH 3​ Typical N-methyl chemical shift.
C5-(CH 3​ ) 2​ 25.0 - 28.0CH 3​ Standard gem-dimethyl aliphatic carbons.

The Self-Validating 2D NMR Network (HMBC)

Because the 1 H NMR spectrum consists entirely of singlets, relying solely on 1D chemical shifts to distinguish between the N-CH 3​ (3H) and C4-H 2​ (2H) signals is analytically risky, especially if integration is skewed by poor relaxation.

To establish a self-validating system , we must employ Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) proton-carbon couplings. This creates an irrefutable logic matrix:

  • If the resonance at ~2.40 ppm is truly C4-H 2​ , it must show a 2J correlation to the C3 carbonyl and a 3J correlation to the C5-methyl carbons.

  • If the resonance at ~2.35 ppm is truly N-CH 3​ , it must show 3J correlations to C2 and C5, but absolutely no correlation to the C3 carbonyl.

The absence or presence of these specific cross-peaks immediately validates or falsifies the 1D assignments, rendering the structural proof mathematically absolute.

HMBC_Network cluster_1H 1H Resonances cluster_13C 13C Resonances H_C2 C2-H2 (3.2 ppm) C_C3 C3=O (214 ppm) H_C2->C_C3 2J C_C5 C5 (62 ppm) H_C2->C_C5 3J H_C4 C4-H2 (2.4 ppm) H_C4->C_C3 2J H_C4->C_C5 2J H_NMe N-CH3 (2.3 ppm) C_C2 C2 (66 ppm) H_NMe->C_C2 3J H_NMe->C_C5 3J H_C5Me C5-(CH3)2 (1.1 ppm) C_C4 C4 (52 ppm) H_C5Me->C_C4 3J H_C5Me->C_C5 2J

HMBC 2D NMR correlation network validating the isolated spin systems.

Standardized Experimental Protocol for High-Fidelity Acquisition

To guarantee reproducibility and quantitative accuracy, the NMR acquisition must follow rigorous, field-proven protocols (). The workflow below explains the causality behind each instrument parameter choice.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of 1,5,5-trimethylpyrrolidin-3-one in 0.6 mL of CDCl 3​ .

    • Causality: CDCl 3​ is non-exchanging and provides a reliable deuterium lock. Tetramethylsilane (TMS) must be included as an internal standard to anchor the spectrum at exactly 0.00 ppm, ensuring chemical shift logic holds true.

  • Probe Tuning & Matching: Adjust the probe capacitance to match the impedance of the sample.

    • Causality: This minimizes reflected RF power, maximizing signal-to-noise ratio (SNR), which is critical for the insensitive 13 C nuclei.

  • Iterative Gradient Shimming: Execute standard Z1-Z5 gradient shimming.

    • Causality: Because the N-CH 3​ and C4-H 2​ singlets often resonate within 0.1 ppm of each other, a broad linewidth (> 1.0 Hz) will cause their bases to merge, destroying integration accuracy. Target a linewidth of < 0.5 Hz.

  • Pulse Calibration (Nutation Experiment): Determine the exact 90° pulse ( p1 ) for the specific sample.

    • Causality: Default solvent parameters cause incomplete relaxation. Finding the exact 360° null point and dividing by four guarantees a uniform excitation profile, rendering the integration of the four singlets mathematically absolute.

  • Data Acquisition:

    • 1 H NMR: 16 scans, relaxation delay ( d1 ) = 1.0 s.

    • 13 C NMR: 1024 scans, relaxation delay ( d1 ) = 2.0 s.

    • 2D HMBC: Optimized for long-range coupling constant JCH​=8 Hz.

  • Processing & Analysis: Apply zero-filling to 64k data points to improve digital resolution. Apply an exponential apodization function (Line Broadening, LB = 0.3 Hz for 1 H) to optimally balance SNR and resolution before Fourier Transformation.

NMR_Workflow S1 1. Sample Preparation 5-10 mg in 0.6 mL CDCl3 Internal TMS reference S2 2. Probe Tuning & Matching Optimize 1H/13C frequencies Minimize reflected power S1->S2 S3 S3 S2->S3 S4 4. Pulse Calibration Nutational 90° pulse (p1) Ensures quantitative accuracy S3->S4 S5 5. Data Acquisition 1H: 16 scans, d1=1s 13C: 1024 scans, d1=2s S4->S5 S6 6. Processing & Analysis Zero-filling, Apodization Phase/Baseline Correction S5->S6

Self-validating experimental workflow for high-fidelity NMR data acquisition.

References

  • Piperidinyl-3-(aryloxy)propanamides and propanoates (WO2019169153A1)
  • Structure Determination of Organic Compounds (Tables of Spectral Data) Source: Springer (Pretsch, E., Bühlmann, P., & Badertscher, M., 2020) URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier / ScienceDirect (Claridge, T. D. W., 2016) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Untapped Potential of 1,5,5-Trimethylpyrrolidin-3-one in Drug Discovery: A Guide for Researchers

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and clinically approved drugs.[1][2][3] Its inherent three-dimensionality, conformational flexi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and clinically approved drugs.[1][2][3] Its inherent three-dimensionality, conformational flexibility, and capacity for diverse substitution patterns make it an attractive starting point for the design of novel therapeutics.[2] This guide delves into the potential applications of a specific, yet underexplored, derivative: 1,5,5-trimethylpyrrolidin-3-one . While direct literature on this exact molecule is sparse, this document will provide a comprehensive overview of its potential by extrapolating from the rich chemistry and pharmacology of the broader pyrrolidin-3-one and N-methylpyrrolidinone classes. We will explore plausible synthetic strategies, propose potential therapeutic applications, and provide detailed, actionable protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 1,5,5-Trimethylpyrrolidin-3-one Scaffold

The unique structural features of 1,5,5-trimethylpyrrolidin-3-one offer several compelling advantages for drug design:

  • N-Methylation: The N-methyl group can enhance metabolic stability, improve cell permeability, and modulate receptor binding affinity. In some cases, N-methylated compounds have shown increased potency and altered selectivity profiles compared to their secondary amine counterparts.[4]

  • Gem-Dimethyl Group: The presence of a gem-dimethyl group at the C5 position can introduce steric bulk, which can influence ligand-receptor interactions and potentially enhance binding affinity or selectivity. This feature can also block metabolic pathways, leading to an improved pharmacokinetic profile.

  • Carbonyl Functionality: The ketone at the C3 position serves as a versatile synthetic handle for further derivatization. It can act as a hydrogen bond acceptor in ligand-receptor interactions and is a key site for introducing further chemical diversity.

  • Chirality: The C2 and C4 positions of the pyrrolidine ring can be chiral centers, allowing for the exploration of stereoisomerism to optimize biological activity and reduce off-target effects.

Proposed Synthetic Pathways to 1,5,5-Trimethylpyrrolidin-3-one

G cluster_0 Retrosynthetic Analysis A 1,5,5-Trimethylpyrrolidin-3-one B N-Methylated Precursor A->B N-Methylation C 5,5-Dimethylpyrrolidin-3-one B->C Synthesis of Pyrrolidin-3-one Ring D Dieckmann Condensation Precursor C->D Dieckmann Condensation E Starting Materials D->E Commercially Available

Caption: Retrosynthetic analysis for 1,5,5-trimethylpyrrolidin-3-one.

Protocol 1: Synthesis of 5,5-Dimethylpyrrolidin-3-one via Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the formation of five-membered rings.[5][6] This protocol outlines the synthesis of the key intermediate, 5,5-dimethylpyrrolidin-3-one.

Materials:

  • Ethyl 3-(N-benzyl-N-(2-cyano-2-propyl)amino)propanoate

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve ethyl 3-(N-benzyl-N-(2-cyano-2-propyl)amino)propanoate (1.0 eq) in anhydrous toluene.

  • Add sodium ethoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Decarboxylation: After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Acidify the aqueous layer with concentrated HCl to pH 1-2.

  • Heat the acidic mixture to reflux for 2-3 hours to effect decarboxylation.

  • Cool the solution and basify with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,5-dimethylpyrrolidin-3-one.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: N-Methylation of 5,5-Dimethylpyrrolidin-3-one

N-alkylation of pyrrolidinones can be achieved under various conditions.[7] This protocol describes a common method using a methylating agent.

Materials:

  • 5,5-Dimethylpyrrolidin-3-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5,5-dimethylpyrrolidin-3-one (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1,5,5-trimethylpyrrolidin-3-one by column chromatography on silica gel.

Potential Applications in Drug Discovery

Based on the known biological activities of structurally related pyrrolidin-3-one and N-methylpyrrolidinone derivatives, we can hypothesize several promising therapeutic areas for derivatives of 1,5,5-trimethylpyrrolidin-3-one.

G A 1,5,5-Trimethylpyrrolidin-3-one Scaffold B Oncology A->B C Infectious Diseases A->C D Central Nervous System (CNS) Disorders A->D E Inflammatory Diseases A->E

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Application

Application Note: Advanced Derivatization Strategies for 1,5,5-Trimethylpyrrolidin-3-one in Pharmaceutical Research

Executive Summary 1,5,5-Trimethylpyrrolidin-3-one (CAS: 77130-94-0) is a highly valuable, rigid heterocyclic scaffold utilized extensively in modern medicinal chemistry[1]. Its unique structural topology—featuring a basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5,5-Trimethylpyrrolidin-3-one (CAS: 77130-94-0) is a highly valuable, rigid heterocyclic scaffold utilized extensively in modern medicinal chemistry[1]. Its unique structural topology—featuring a basic tertiary amine at the N1 position and a sterically demanding gem-dimethyl group at the C5 position—makes it an ideal pharmacophore building block for central nervous system (CNS) therapeutics. Notably, derivatives of this compound are critical precursors in the synthesis of Somatostatin Receptor 4 (SSTR4) agonists, which are currently under investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders[2],[3].

This application note provides drug development professionals with field-proven, self-validating protocols for the derivatization of 1,5,5-Trimethylpyrrolidin-3-one, focusing on overcoming its inherent steric and electronic challenges.

Mechanistic Insights & Experimental Causality (E-E-A-T)

Derivatizing 1,5,5-Trimethylpyrrolidin-3-one requires a deep understanding of its microenvironment. Standard functionalization techniques often fail or yield complex mixtures due to two primary factors:

  • Steric Encumbrance: The C3 carbonyl is shielded by the adjacent pyrrolidine ring conformation and the bulky C5 gem-dimethyl group.

  • Lewis Basicity: The N1 tertiary amine can coordinate with organometallic reagents and Lewis acids, altering their effective molarity and reactivity.

Causality in Reductive Amination

Standard reductive amination using Sodium Cyanoborohydride (NaBH₃CN) in methanol often proceeds sluggishly with this scaffold due to the steric barrier preventing efficient imine formation. To overcome this, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a dual-purpose reagent[4]. It acts as a powerful water scavenger and a Lewis acid, forcing the equilibrium toward the intermediate imine. Subsequent reduction with Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures chemoselective reduction of the imine over the unreacted ketone, a methodology proven to be mild and highly tolerant of sensitive functional groups[5],[6].

Causality in Nucleophilic Grignard Addition

Direct addition of Grignard reagents (RMgBr) to the C3 ketone frequently results in poor yields. The basic N1 amine coordinates with the magnesium, while the steric bulk promotes the Grignard reagent to act as a base rather than a nucleophile, leading to enolization of the ketone. Upon aqueous workup, the enolate simply tautomerizes back to the starting material. To circumvent this, anhydrous Cerium(III) chloride (CeCl₃) is utilized. CeCl₃ strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while suppressing the basicity of the Grignard reagent, seamlessly driving the formation of the tertiary alcohol.

Derivatization Pathways Visualization

G Core 1,5,5-Trimethylpyrrolidin-3-one (Core Scaffold) RedAm Reductive Amination Ti(OiPr)4 / NaBH(OAc)3 Core->RedAm Grignard Nucleophilic Addition RMgBr / CeCl3 Core->Grignard Wittig Wittig Olefination Ph3P=CH-R / Base Core->Wittig Prod1 3-Amino Derivative (SSTR4 Agonist Precursor) RedAm->Prod1 Prod2 3-Alkyl-3-ol Derivative (Tertiary Alcohol) Grignard->Prod2 Prod3 3-Alkylidene Derivative (Exocyclic Olefin) Wittig->Prod3

Fig 1: Primary derivatization pathways for 1,5,5-Trimethylpyrrolidin-3-one.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Objective: Synthesis of 3-substituted-amino-1,5,5-trimethylpyrrolidine.

Materials:

  • 1,5,5-Trimethylpyrrolidin-3-one (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., Aniline) (1.1 equiv, 11 mmol)

  • Ti(OiPr)₄ (1.5 equiv, 15 mmol)

  • NaBH(OAc)₃ (2.0 equiv, 20 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve the ketone and primary amine in anhydrous DCE. Add Ti(OiPr)₄ dropwise at room temperature. Stir the reaction mixture for 12 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS. Validation metric: Disappearance of the ketone mass ( m/z 128 [M+H]⁺) and appearance of the intermediate imine mass. Do not proceed until ketone conversion is >95%.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ in portions over 15 minutes to control hydrogen evolution. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Workup (Critical Step): Quench the reaction by adding 1M aqueous NaOH (15 mL) and stir vigorously for 30 minutes. Causality: NaOH hydrolyzes the titanium complex into a filterable, granular TiO₂ precipitate, preventing the basic pyrrolidine product from being trapped in a titanium emulsion.

  • Isolation: Filter the mixture through a pad of Celite, washing the cake with dichloromethane (DCM). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Cerium-Mediated Grignard Addition

Objective: Synthesis of 3-alkyl-1,5,5-trimethylpyrrolidin-3-ol.

Materials:

  • 1,5,5-Trimethylpyrrolidin-3-one (1.0 equiv, 5 mmol)

  • Alkylmagnesium Bromide (RMgBr) (2.5 equiv, 12.5 mmol)

  • Anhydrous CeCl₃ (2.0 equiv, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology:

  • CeCl₃ Activation: Place CeCl₃ heptahydrate in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 12 hours to yield a fine, white, anhydrous powder. Causality: Trace water will violently quench the Grignard reagent and ruin the reaction.

  • Organocerium Formation: Cool the flask to 0 °C, add anhydrous THF, and stir vigorously for 2 hours to form a uniform white suspension. Cool further to -78 °C and add the RMgBr solution dropwise. Stir for 1.5 hours at -78 °C.

  • Ketone Addition: Dissolve 1,5,5-Trimethylpyrrolidin-3-one in 5 mL THF and add it dropwise to the organocerium mixture. Stir at -78 °C for 3 hours.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot and quench with D₂O. Extract with ethyl acetate and analyze via MS. Validation metric: If enolization occurred, the recovered starting material will show a +1 Da mass shift (deuterium incorporation at C2/C4). If successful, the product mass will be dominant.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, filter through Celite to remove cerium salts, and extract the aqueous layer with ethyl acetate.

Quantitative Data Presentation

Table 1: Optimization of Reductive Amination Conditions

Substrate: 1,5,5-Trimethylpyrrolidin-3-one + Aniline

EntryReducing AgentAdditive / Lewis AcidSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaBH(OAc)₃NoneDCE2524<10%Steric hindrance prevents uncatalyzed imine formation.
2NaBH₃CNAcetic Acid (pH 5)MeOH652435%Acid protonates N1 amine, competing with imine formation.
3NaBH₄Ti(OiPr)₄THF251862%Over-reduction of unreacted ketone observed.
4 NaBH(OAc)₃ Ti(OiPr)₄ DCE 25 18 88% Optimal: Complete imine formation, selective reduction.
Table 2: Analytical Characterization of Key Derivatives
CompoundMolecular FormulaExact MassLC-MS [M+H]⁺Key ¹H NMR Diagnostic Shifts (CDCl₃, δ ppm)
Core Scaffold C₇H₁₃NO127.10128.12.35 (s, 3H, N-CH₃), 1.15 (s, 6H, C5-CH₃)
3-(Phenylamino) Derivative C₁₃H₂₀N₂204.16205.26.5-7.2 (m, 5H, Ar-H), 3.80 (m, 1H, C3-H), 2.28 (s, 3H)
3-Methyl-3-ol Derivative C₈H₁₇NO143.13144.11.35 (s, 3H, C3-CH₃), 2.25 (s, 3H, N-CH₃)

References

  • PubChemLite - 1,5,5-trimethylpyrrolidin-3-one (C7H13NO)
  • Piperidinyl-3-(aryloxy)propanamides and propanoates (CA3092450A1 / WO2019169153A1)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination, and How It Works (Titanium(IV) Isopropoxide Methodologies)

Sources

Method

Application Note: A Robust and Scalable Two-Step Synthesis of 1,5,5-Trimethylpyrrolidin-3-one for Industrial Research

Abstract This document provides a comprehensive guide to the scale-up synthesis of 1,5,5-trimethylpyrrolidin-3-one, a key heterocyclic building block for pharmaceutical and materials science research. Traditional multi-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1,5,5-trimethylpyrrolidin-3-one, a key heterocyclic building block for pharmaceutical and materials science research. Traditional multi-step syntheses of substituted pyrrolidin-3-ones often lack the efficiency, safety, and economic viability required for industrial applications.[1][2] This application note details a streamlined, two-step synthetic pathway designed for scalability. The process begins with the catalytic reductive amination of diacetone alcohol with methylamine to form the intermediate alcohol, 1,5,5-trimethylpyrrolidin-3-ol, followed by a selective oxidation to yield the target ketone. This route leverages cost-effective starting materials, robust catalytic processes, and purification methods amenable to large-scale production, providing a practical and self-validating protocol for researchers and process chemists.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Specifically, pyrrolidin-3-one derivatives serve as versatile intermediates for constructing complex molecules with diverse biological activities.[1][2] However, the synthesis of specifically substituted analogues like 1,5,5-trimethylpyrrolidin-3-one on an industrial scale presents significant challenges, including low overall yields, hazardous reagents, and complex purification procedures.

This guide eschews complex, multi-component reactions that may be suitable for discovery chemistry but problematic for scale-up[4][5] in favor of a robust, linear synthesis. The chosen strategy is grounded in two well-established, highly scalable industrial reactions: catalytic hydrogenation and selective oxidation.

The core advantages of this approach are:

  • Atom Economy: The key ring-forming step is a reductive cyclization, which is highly atom-efficient.

  • Safety and Sustainability: It replaces hazardous stoichiometric reductants with catalytic hydrogenation using H₂ gas, a green and efficient reducing agent.[6][7]

  • Process Control: The use of heterogeneous catalysts simplifies product work-up and catalyst recovery, a critical factor in industrial processes.[8][9]

  • Cost-Effectiveness: The synthesis begins with inexpensive and readily available bulk chemicals: diacetone alcohol and methylamine.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below.

G cluster_0 Starting Materials cluster_1 Part 1: Reductive Amination & Cyclization cluster_2 Part 2: Selective Oxidation Diacetone Alcohol Diacetone Alcohol Intermediate 1,5,5-Trimethylpyrrolidin-3-ol Diacetone Alcohol->Intermediate  + Methylamine  + H₂/Catalyst Methylamine Methylamine Methylamine->Intermediate FinalProduct 1,5,5-Trimethylpyrrolidin-3-one Intermediate->FinalProduct  Oxidizing Agent

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 1,5,5-Trimethylpyrrolidin-3-ol via Catalytic Reductive Cyclization

Principle and Mechanistic Insight

This crucial step combines condensation, cyclization, and reduction into a single, efficient process. Diacetone alcohol reacts with methylamine to form an enamine or imine intermediate. In the presence of a hydrogenation catalyst and hydrogen gas, this intermediate is reduced and undergoes intramolecular cyclization to form the stable five-membered pyrrolidine ring. The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), is critical as it drives the reaction to completion under manageable temperature and pressure conditions and allows for simple filtration-based removal.[8][10] This method is analogous to industrial processes for producing other cyclic amines.

Detailed Experimental Protocol (100g Scale)

Materials & Equipment:

  • 2L High-Pressure Hydrogenation Reactor (Parr Autoclave or similar) with temperature and pressure controls

  • Diacetone alcohol (Reagent Grade, ≥99%)

  • Methylamine (40% solution in water)

  • 5% Palladium on Carbon (Pd/C), 50% wet paste

  • Methanol (ACS Grade)

  • Diatomaceous earth (Celite™)

  • Rotary evaporator and distillation apparatus

Procedure:

  • Reactor Charging: To the 2L stainless steel reactor vessel, add 5% Pd/C catalyst (5.0 g, dry weight basis). Expertise Note: Handling the wet catalyst paste minimizes the risk of ignition associated with dry hydrogenation catalysts.

  • Add methanol (500 mL) to the vessel to slurry the catalyst.

  • In a separate beaker, carefully mix diacetone alcohol (116.1 g, 1.0 mol) with a 40% aqueous solution of methylamine (85.4 g, 1.1 mol). A slight exotherm may be observed. Allow the mixture to cool to room temperature.

  • Transfer the mixture of diacetone alcohol and methylamine into the reactor vessel. Seal the reactor according to the manufacturer's specifications.

  • Hydrogenation:

    • Purge the reactor headscape three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Pressurize the reactor to 5 bar (approx. 75 psi) with hydrogen.

    • Begin stirring at 500-700 RPM and heat the reactor contents to 60°C.

    • The reaction is typically exothermic. Maintain the temperature between 60-70°C using the reactor's cooling system. Hydrogen uptake will be observed on the pressure gauge.

    • Continue the reaction until hydrogen uptake ceases (typically 6-8 hours). The pressure should remain stable. Trustworthiness Check: The reaction is considered complete when no further pressure drop is observed over a 1-hour period.

  • Work-up and Purification:

    • Cool the reactor to room temperature (<25°C). Carefully vent the excess hydrogen and purge the system with nitrogen.

    • Open the reactor and dilute the reaction mixture with an additional 200 mL of methanol to reduce viscosity.

    • Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 50 mL). Safety Note: The filter cake containing palladium is flammable when dry. Keep it wet and dispose of it according to institutional safety guidelines.

    • Combine the filtrate and washes and concentrate the solution using a rotary evaporator to remove the methanol and water.

    • The resulting crude oil is purified by vacuum distillation to yield 1,5,5-trimethylpyrrolidin-3-ol as a colorless to pale yellow oil.

Part 2: Selective Oxidation to 1,5,5-Trimethylpyrrolidin-3-one

Principle and Mechanistic Insight

For industrial-scale synthesis, classic stoichiometric oxidants like chromium-based reagents or Dess-Martin periodinane are avoided due to cost, toxicity, and waste disposal issues. A superior alternative is a catalytic oxidation using sodium hypochlorite (bleach) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The reaction proceeds via the formation of the true oxidant, the N-oxoammonium ion, which selectively oxidizes the secondary alcohol to a ketone. The process is efficient, environmentally benign, and operates under mild conditions.

G cluster_mechanism TEMPO-Catalyzed Oxidation Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Stoichiometric Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol -> Ketone (Substrate Oxidation) Hydroxylamine->TEMPO Co-oxidant (Regeneration)

Caption: Simplified cycle of the TEMPO-catalyzed oxidation.

Detailed Experimental Protocol (0.5 mol Scale)

Materials & Equipment:

  • 2L three-neck round-bottom flask with overhead stirrer, thermometer, and addition funnel

  • 1,5,5-Trimethylpyrrolidin-3-ol (71.6 g, 0.5 mol)

  • TEMPO (0.78 g, 5 mmol, 1 mol%)

  • Potassium bromide (KBr) (5.95 g, 50 mmol)

  • Dichloromethane (DCM) (500 mL)

  • Sodium hypochlorite solution (household bleach, ~8.25%, check concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In the 2L flask, dissolve 1,5,5-trimethylpyrrolidin-3-ol (71.6 g, 0.5 mol), TEMPO (0.78 g, 1 mol%), and KBr (5.95 g) in DCM (500 mL). Add 100 mL of saturated aqueous NaHCO₃ solution.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5°C using an ice-water bath.

  • Oxidation: Slowly add the sodium hypochlorite solution via the addition funnel over 60-90 minutes. Expertise Note: The addition rate is critical. Maintain the internal temperature below 10°C to prevent side reactions and ensure selectivity. The reaction mixture will typically turn yellow-orange.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for another hour. Monitor the reaction progress by TLC or GC analysis until the starting alcohol is consumed.

  • Quenching and Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (100 mL) to destroy any excess hypochlorite. Stir for 15 minutes until the organic layer becomes colorless.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford 1,5,5-trimethylpyrrolidin-3-one as a clear, colorless liquid.

Process Data and Scale-Up Considerations

ParameterPart 1: Reductive CyclizationPart 2: Selective Oxidation
Scale 1.0 mol0.5 mol
Key Reagents Diacetone alcohol, Methylamine, H₂1,5,5-Trimethylpyrrolidin-3-ol, NaOCl
Catalyst 5% Pd/C (0.5 mol%)TEMPO (1 mol%)
Solvent MethanolDichloromethane / Water
Temperature 60-70°C0-10°C
Pressure 5 barAtmospheric
Typical Yield 75-85%88-95%
Purity (Post-Distillation) >98% (GC)>99% (GC)
Key Considerations for Industrial Scale-Up:
  • Heat Management: Both steps have thermal considerations. The hydrogenation is exothermic and requires a reactor with efficient cooling capabilities. The oxidation requires strict temperature control to maintain selectivity.

  • Catalyst Handling & Recovery: On a large scale, filtration of the hydrogenation catalyst must be done in an inert atmosphere to prevent ignition. Catalyst recycling strategies should be evaluated to improve process economics.

  • Solvent Selection: While DCM is effective for the oxidation, alternative solvents like ethyl acetate or methyl tert-butyl ether (MTBE) may be considered to align with different environmental and safety regulations.

  • Phase Transfer Catalysis: For the biphasic oxidation reaction, addition of a phase transfer catalyst could potentially increase reaction rates, although this must be balanced against added cost and purification complexity.

Conclusion

The described two-step synthesis provides a highly effective and practical pathway for the large-scale production of 1,5,5-trimethylpyrrolidin-3-one. By employing robust and well-understood catalytic reactions, this protocol ensures high yields, operational safety, and economic feasibility. The detailed procedures and scale-up considerations within this note offer a solid foundation for process chemists and researchers to produce this valuable intermediate for further drug development and scientific exploration.

References

  • Synthesis of 1,5,5-trimethylpyrrolid-2one. PrepChem.com. [Link]

  • Do, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Lirias. [Link]

  • Hammami, R., et al. (2021). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. European Journal of Organic Chemistry. [Link]

  • van der Westhuyzen, C., et al. (2022). Revisiting the commercial synthesis of lapatinib: substantial sustainability improvements achieved through process intensification and continuous manufacturing. Reaction Chemistry & Engineering. [Link]

  • Google Patents. (2018). Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.
  • Hammami, R., et al. (2021). Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates. ResearchGate. [Link]

  • Wang, D. (2021). Reductive transformation of pyridinium salts to functionalised molecules. University of Liverpool Repository. [Link]

  • Gammack Yamagata, A. D., et al. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]

  • Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.
  • Do, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Fishman, R. H., et al. (1995). Homogeneous catalytic hydrogenation. 6. Synthetic and mechanistic aspects of the regioselective reductions of model coal nitrogen, sulfur, and oxygen heteroaromatic compounds. Organometallics. [Link]

  • Clariant. Catalysts for hydrogenation processes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 1,5,5-Trimethylpyrrolidin-3-one

Welcome to the Advanced Troubleshooting Guide for 1,5,5-Trimethylpyrrolidin-3-one (CAS: 77130-94-0)[1]. This resource is engineered for drug development professionals and synthetic chemists encountering phase-transfer, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1,5,5-Trimethylpyrrolidin-3-one (CAS: 77130-94-0)[1]. This resource is engineered for drug development professionals and synthetic chemists encountering phase-transfer, solubility, or reactivity bottlenecks when utilizing this sterically hindered cyclic ketone in organic synthesis.

The Causality of the Solubility Paradox

To troubleshoot solubility, we must first understand the molecular behavior of 1,5,5-Trimethylpyrrolidin-3-one. The molecule possesses a dual chemical nature: a polar, enolizable ketone at the 3-position and a tertiary amine at the 1-position.

Because the free base is an oily liquid prone to oxidative degradation and intermolecular aldol self-condensation, commercial vendors almost exclusively supply this building block as a hydrochloride (HCl) salt [2].

The Root Cause of Your Issue: The crystal lattice energy of the HCl salt is exceptionally high. While it dissolves readily in water (>50 mg/mL)[3], it is virtually insoluble in the low-dielectric organic solvents (THF, DCM, Toluene) required for downstream organometallic reactions (e.g., Grignard additions) or reductive aminations[4]. Attempting to heat the salt in these solvents will not overcome the thermodynamic barrier and may cause thermal degradation.

Quantitative Solubility Profile

Table 1: Comparative solubility matrix for 1,5,5-Trimethylpyrrolidin-3-one to guide solvent selection.

Solvent ClassDielectric Constant (ε)HCl Salt SolubilityFree Base SolubilityRecommended Application
Water 80.1High (>50 mg/mL)ModerateAqueous extraction, salt storage
DMSO / DMF 46.7 / 36.7High (>30 mg/mL)HighSN2, Amide couplings
DCM / Chloroform 8.9 / 4.8Poor (<1 mg/mL)High (>100 mg/mL)Halogenation, Biphasic free-basing
THF / Diethyl Ether 7.5 / 4.3Insoluble High (>100 mg/mL)Grignard, Wittig, Organolithium

Diagnostic Workflow & Methodologies

Select the appropriate solubilization strategy based on the moisture sensitivity of your downstream reaction.

G Start 1,5,5-Trimethylpyrrolidin-3-one HCl Salt Solubility Issue CheckMoisture Is the downstream reaction moisture-sensitive? Start->CheckMoisture Anhydrous Anhydrous Route (Grignard, Wittig, BuLi) CheckMoisture->Anhydrous Yes Aqueous Biphasic Route (Reductive Amination) CheckMoisture->Aqueous No AddBase Suspend in Anhydrous THF Add 1.1 eq DIPEA or Et3N Anhydrous->AddBase Filter Filter/Centrifuge Amine-HCl byproduct AddBase->Filter Precipitate forms ProceedAnhydrous Use Free Base in Solution Immediately Filter->ProceedAnhydrous Biphasic Dissolve in DCM + Sat. Aq. NaHCO3 Aqueous->Biphasic Extract Extract Organic Layer Dry over Na2SO4 Biphasic->Extract CO2 evolution stops ProceedAq Concentrate & Use (Avoid prolonged storage) Extract->ProceedAq

Decision matrix for solubilizing 1,5,5-Trimethylpyrrolidin-3-one based on reaction compatibility.

Protocol A: Anhydrous In Situ Free-Basing (For Moisture-Sensitive Reactions)

Use this protocol when setting up Grignard additions, Wittig olefinations, or using strong bases (e.g., LDA, NaH) where trace water would quench the reagents. This method relies on the differential solubility of amine bases in THF[5].

Step-by-Step Methodology:

  • Suspension: In an oven-dried flask under N2 or Argon, suspend 1.0 equivalent of 1,5,5-Trimethylpyrrolidin-3-one HCl in anhydrous THF (approx. 0.1 M to 0.2 M concentration). Note: The salt will not dissolve.

  • Neutralization: Add 1.1 to 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) dropwise at 0 °C. Stir vigorously for 30 minutes at room temperature.

  • Self-Validation Check: Observe the physical state of the suspension. The dense, crystalline 1,5,5-Trimethylpyrrolidin-3-one HCl will convert into a fluffy, voluminous white precipitate. This new solid is Triethylamine Hydrochloride (TEA·HCl) or DIPEA·HCl, confirming the target ketone is now free-based and dissolved in the THF.

  • Filtration: Transfer the suspension to a Schlenk filter or centrifuge under inert atmosphere to remove the TEA·HCl salt.

  • Execution: The resulting clear THF filtrate contains the highly soluble free base. Proceed immediately to the next reaction step to prevent self-condensation.

Protocol B: Biphasic Free-Basing (For Robust Organic Reactions)

Use this protocol for reductive aminations, non-sensitive alkylations, or protection strategies[4].

Step-by-Step Methodology:

  • Solvation: Suspend the HCl salt in Dichloromethane (DCM) (approx. 10 mL per gram of salt).

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3) slowly.

  • Self-Validation Check: Vigorous effervescence (CO2 gas release) will occur. Continue stirring until gas evolution completely ceases. The cessation of bubbles is your self-validating indicator that the acidic HCl salt has been fully neutralized.

  • Extraction: Transfer to a separatory funnel. The free base will partition entirely into the lower DCM layer. Extract the aqueous layer once more with fresh DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the free base as an oil. Use within 2 hours.

Frequently Asked Questions (FAQs)

Q: I added Triethylamine to my THF suspension, but there is still solid in the flask. Did it fail to dissolve? A: No, the reaction likely succeeded. You are observing a chemical exchange, not a simple dissolution. You converted the insoluble 1,5,5-Trimethylpyrrolidin-3-one HCl into the highly soluble free base, but in doing so, you generated Triethylamine Hydrochloride (TEA·HCl), which is also insoluble in THF. You must filter off this byproduct (Protocol A) before adding your organometallic reagents.

Q: My isolated free base turned into a dark, viscous oil after sitting on the bench overnight. Is it still usable? A: Discard it. Unprotected cyclic ketones with tertiary amines are highly susceptible to intermolecular aldol condensation. The enolizable protons at the C2 and C4 positions react with the C3 ketone of adjacent molecules, creating a polymeric, dark tar. Always generate the free base in situ or use it immediately.

Q: Can I use DMF or DMSO to dissolve the HCl salt directly without adding a base? A: Yes. The HCl salt has excellent solubility in highly polar aprotic solvents like DMF and DMSO (>30 mg/mL)[3]. If your downstream reaction tolerates these solvents and the acidic environment (e.g., certain SN2 substitutions or coupling reactions), you can bypass the free-basing step entirely.

Q: Can I use protecting groups to permanently fix the solubility issue? A: Yes. If the ketone is not needed until later in your synthetic route, you can protect it as a ketal (e.g., using ethylene glycol and a catalytic acid). Converting the ketone to a ketal significantly increases the lipophilicity and organic solubility of the molecule, even as a salt. For standard protection protocols, refer to Greene's Protective Groups in Organic Synthesis[6].

References

  • konoscience.com - 1,5,5-Trimethylpyrrolidin-3-one - CAS:77130-94-0 Product Specifications.
  • bidepharm.com - CAS号:33447-62-0 - 毕得医药 (1,5,5-Trimethylpyrrolidin-3-one hydrochloride).
  • Google Patents (CA3092450A1) - Piperidinyl-3-(aryloxy)propanamides and propanoates (Utilization of 1,5,5-trimethylpyrrolidin-3-one).
  • Google Patents (WO2019169153A1) - Piperidinyl-3-(aryloxy)propanamides and propanoates (Greene's Protective Groups in Organic Chemistry context).
  • Ambeed.com - 3760-52-9 | 3-Pyrrolidinone hydrochloride Solubility Data.
  • Googleapis.com (US 2022/0213070 A1) - Synthesis of 1-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxopropyl)pyrrolidin-3-one (In situ free-basing methodology).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for the Purity of 1,5,5-Trimethylpyrrolidin-3-one

Introduction: The Analytical Imperative for 1,5,5-Trimethylpyrrolidin-3-one In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 1,5,5-Trimethylpyrrolidin-3-one

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1,5,5-Trimethylpyrrolidin-3-one, a heterocyclic compound featuring a ketone and a tertiary amine within a pyrrolidine ring, represents a class of scaffolds with significant potential in medicinal chemistry.[1] Its purity directly influences the yield, impurity profile, and ultimate safety of any Active Pharmaceutical Ingredient (API) derived from it. Therefore, the development and validation of a robust analytical method for its purity assessment is a critical, non-negotiable step in the manufacturing process.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for determining the purity of 1,5,5-Trimethylpyrrolidin-3-one. We will explore the causality behind methodological choices, present a detailed validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance against viable alternatives such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).[2][3]

Primary Analytical Technique: Reversed-Phase HPLC with UV Detection

For a non-volatile, polar organic molecule like 1,5,5-Trimethylpyrrolidin-3-one, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the workhorse of choice for purity and impurity profiling.[4] The ketone chromophore allows for sensitive detection by UV, and its polarity makes it amenable to reversed-phase chromatography, the most common and versatile mode of HPLC.

Causality of Method Design

The choice of a reversed-phase method is deliberate. The stationary phase, typically a C18 (octadecylsilyl) bonded silica, provides a non-polar surface. A polar mobile phase, consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol, is used to elute the analyte. By manipulating the ratio of the organic modifier, we can precisely control the retention time of 1,5,5-Trimethylpyrrolidin-3-one, allowing for effective separation from less polar or more polar impurities. The inclusion of a buffer is crucial to maintain a consistent pH, which ensures the tertiary amine on the pyrrolidine ring remains in a consistent protonation state, leading to sharp, reproducible peaks.

Experimental Protocol: HPLC-UV Purity Assay

This protocol outlines a robust starting point for the purity determination of 1,5,5-Trimethylpyrrolidin-3-one.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm (ketone functional group)
  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)
  • Standard Preparation: Accurately weigh and dissolve 1,5,5-Trimethylpyrrolidin-3-one reference standard in diluent to a final concentration of 1.0 mg/mL.
  • Sample Preparation: Prepare the test sample to the same nominal concentration (1.0 mg/mL) in the diluent.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
  • Perform a blank injection (diluent) to ensure no interfering peaks are present.
  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas).
  • Inject the sample solution.
  • Calculate the purity by area percent normalization:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visual Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard (1 mg/mL) sys_suit System Suitability (n=5 Injections) prep_std->sys_suit prep_sample Weigh & Dissolve Test Sample (1 mg/mL) sample_inj Sample Injection prep_sample->sample_inj sys_equilib System Equilibration sys_equilib->sys_suit sys_suit->sample_inj If Pass integration Chromatogram Integration sample_inj->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Determination.

Method Validation: A Self-Validating System based on ICH Q2(R1)

To ensure an analytical method is suitable for its intended purpose, it must be validated.[5] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of 1,5,5-Trimethylpyrrolidin-3-one.[6] The following parameters are critical.[7]

Validation Parameter Purpose Typical Acceptance Criteria Hypothetical Performance Data
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected impurities and degradation products.Peak purity index > 0.999. No co-elution with known impurities or in forced degradation samples.Main peak is spectrally pure. No interference from placebo or forced degradation products (acid, base, peroxide, heat, light).
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995 over a range of 0.05 - 1.5 mg/mL.
Accuracy To determine the closeness of the test results to the true value. Assessed by spiking placebo with known amounts of analyte.98.0% - 102.0% recovery for the active ingredient.Average recovery of 99.7% across three concentration levels (80%, 100%, 120%).
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.Repeatability RSD = 0.4%. Intermediate Precision RSD = 0.9% (different day, analyst, instrument).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise (S/N) ratio ≥ 3:1.0.005 mg/mL (S/N = 3.3).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise (S/N) ratio ≥ 10:1.0.015 mg/mL (S/N = 10.5).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters met. Purity results show no significant change (e.g., < 2%).Method is robust to minor changes in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% organic).

Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is a robust primary choice, other techniques offer distinct advantages and may be more suitable for specific applications.[4]

Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC is a direct evolution of HPLC, utilizing columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[8][9]

  • Principle and Advantages: The smaller particle size dramatically increases column efficiency, leading to better resolution between peaks, higher sensitivity, and significantly faster analysis times.[10][11] A 20-minute HPLC run can often be reduced to 2-5 minutes on a UPLC system, drastically increasing sample throughput.[12] This also results in a substantial reduction in solvent consumption, making it a greener and more cost-effective option in the long run.

  • Comparative Performance: For 1,5,5-Trimethylpyrrolidin-3-one, a UPLC method would provide a much faster purity assessment with potentially better resolution of closely eluting impurities. This is particularly advantageous during process development where rapid feedback is essential. The higher sensitivity would also lead to lower detection and quantitation limits for any potential impurities.

Gas Chromatography (GC-FID)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13]

  • Principle and Applicability: A sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For 1,5,5-Trimethylpyrrolidin-3-one, GC could be a viable option, particularly for analyzing volatile impurities or residual solvents. However, the basic nature of the amine can lead to peak tailing and interaction with active sites in the GC system.[14][15]

  • Potential Challenges: The primary challenge is the compound's polarity and basicity, which can cause poor peak shape on standard GC columns. Specialized columns, such as those designed for volatile amines, would be required to achieve symmetrical peaks.[14] There is also a risk of thermal degradation in the high-temperature injector port.

Comparison Summary
Parameter HPLC-UV UPLC-UV GC-FID
Principle Liquid-solid partitioningLiquid-solid partitioning (small particles)Gas-solid/liquid partitioning
Analysis Speed Moderate (15-30 min)Very Fast (2-5 min)[8]Fast (10-25 min)
Resolution GoodExcellent[11]Excellent (for volatile compounds)
Sensitivity GoodExcellent[10]Very Good
Solvent Consumption HighLow[12]Very Low (carrier gas)
Key Advantage Robust, versatile, ubiquitousHigh throughput, superior resolutionIdeal for volatile and semi-volatile analytes
Key Limitation Slower run times, higher solvent useHigher initial instrument costNot suitable for non-volatile or thermally labile compounds; potential for peak tailing with basic analytes.[15]
Best Fit for Topic Routine QC, method developmentHigh-throughput screening, impurity profilingResidual solvent analysis, volatile impurity screening

Decision-Making Guide for Method Selection

The choice of analytical technology should be driven by the specific requirements of the analysis.

Decision_Tree start What is the primary analytical goal? routine_qc Routine QC Purity Assay start->routine_qc Purity & Assay high_throughput High-Throughput Screening start->high_throughput Speed is Critical volatile_impurities Analysis of Volatile Impurities / Solvents? start->volatile_impurities Specific Impurity Type use_hplc Use Validated HPLC-UV Method routine_qc->use_hplc use_uplc Use UPLC-UV Method high_throughput->use_uplc use_gc Use GC-FID Method volatile_impurities->use_gc

Caption: Choosing the right analytical method.

Conclusion

The selection and validation of an appropriate analytical method are paramount for ensuring the quality and safety of pharmaceutical intermediates like 1,5,5-Trimethylpyrrolidin-3-one. A well-validated HPLC-UV method serves as a robust and reliable foundation for routine quality control, offering a balance of performance and accessibility. For laboratories requiring higher throughput and sensitivity, UPLC presents a clear and powerful alternative. While GC-FID has its place, particularly for volatile impurity analysis, its application for the primary purity assay of this compound requires careful consideration and specialized columns to overcome potential challenges. Ultimately, the "best" method is one that is not only scientifically sound but also rigorously validated to be fit for its intended purpose, providing trustworthy data that supports every stage of the drug development lifecycle.

References

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  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

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Comparative

A Spectroscopic Guide to 1,5,5-Trimethylpyrrolidin-3-one and its Analogs for Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of 1,5,5-trimethylpyrrolidin-3-one and its analogs, offering researchers, scientists, and drug development professionals a foundational understanding of their stru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of 1,5,5-trimethylpyrrolidin-3-one and its analogs, offering researchers, scientists, and drug development professionals a foundational understanding of their structural characterization. The pyrrolidin-3-one scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active compounds.[1] A thorough spectroscopic analysis is paramount for unambiguous structure elucidation and for establishing structure-activity relationships (SAR) in drug discovery.[2]

Introduction to Spectroscopic Characterization

The substitution pattern on the pyrrolidine ring significantly influences its physicochemical and pharmacological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure. This guide will delve into the expected and observed spectroscopic data for 1,5,5-trimethylpyrrolidin-3-one and compare it with relevant analogs to highlight the impact of structural modifications on their spectral fingerprints.

Experimental Methodologies

The data presented and discussed in this guide are based on standard analytical techniques for the characterization of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.[2][3] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer.[3] Solid samples are often prepared as KBr pellets, while liquid samples can be analyzed as neat films. The absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[4][5] High-resolution mass spectrometry (HRMS) is employed for the accurate determination of the molecular formula.

G cluster_workflow General Spectroscopic Analysis Workflow start Synthesized Pyrrolidin-3-one Analog ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups (e.g., C=O) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Stereochemistry start->nmr structure Structure Elucidation ms->structure ir->structure nmr->structure data Comparative Data Analysis structure->data

Caption: A generalized workflow for the spectroscopic characterization of novel pyrrolidin-3-one analogs.

Spectroscopic Profile of 1,5,5-Trimethylpyrrolidin-3-one

G N1 N C1 C N1->C1 Me_N CH₃ N1->Me_N C2 C C1->C2 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C4->N1 Me1_C5 CH₃ C4->Me1_C5 Me2_C5 CH₃ C4->Me2_C5 pos_C1 2 pos_C2 3 pos_C3 4 pos_C4 5

Caption: Structure of 1,5,5-Trimethylpyrrolidin-3-one with atom numbering.

Predicted Spectroscopic Data for 1,5,5-Trimethylpyrrolidin-3-one
Technique Expected Features
¹H NMR δ ~2.5-2.8 ppm (s, 2H, H-2), δ ~2.3-2.5 ppm (s, 2H, H-4), δ ~2.3 ppm (s, 3H, N-CH₃), δ ~1.2 ppm (s, 6H, C5-(CH₃)₂)
¹³C NMR δ ~210-215 ppm (C=O), δ ~65-70 ppm (C5), δ ~55-60 ppm (C2), δ ~50-55 ppm (C4), δ ~40-45 ppm (N-CH₃), δ ~25-30 ppm (C5-CH₃)
IR (cm⁻¹) ~1745-1755 (C=O stretch), ~2950-2850 (C-H stretch), ~1150-1200 (C-N stretch)
MS (m/z) 127.0997 (M⁺), prominent fragments at m/z 112 ([M-CH₃]⁺), m/z 84, m/z 70

Justification of Predicted Data:

  • ¹H NMR: The protons on the carbons alpha to the carbonyl (H-2 and H-4) are expected to be deshielded and appear in the 2.3-2.8 ppm range.[6] Due to the gem-dimethyl substitution at C5, which locks the conformation and removes adjacent protons, these signals are predicted to be singlets. The N-methyl protons will also be a singlet around 2.3 ppm, and the two C5-methyl groups will be equivalent, giving rise to a single intense singlet at approximately 1.2 ppm.

  • ¹³C NMR: The carbonyl carbon of a five-membered cyclic ketone (cyclopentanone) typically appears at a higher chemical shift (around 215 ppm) due to angle strain, as compared to a six-membered ring or acyclic ketone.[6] The carbons attached to the nitrogen (C2 and C5) will be in the 60-70 ppm range, while the N-methyl carbon will be around 40-45 ppm.

  • IR Spectroscopy: The carbonyl (C=O) stretching frequency in cyclic ketones is sensitive to ring strain. Five-membered rings, like the pyrrolidinone core, exhibit a higher frequency C=O stretch (around 1750 cm⁻¹) compared to six-membered rings (like cyclohexanone, ~1715 cm⁻¹).[6][7]

  • Mass Spectrometry: The molecular ion (M⁺) is expected at m/z 127.[8] Common fragmentation pathways for cyclic ketones involve the loss of small neutral molecules or radicals.[9] Alpha-cleavage is also common for amines, leading to the formation of stable iminium ions.

Comparative Analysis with Pyrrolidine Analogs

The following table compares the spectroscopic data of several pyrrolidine derivatives to illustrate the influence of different substituents.

Compound Key ¹H NMR Data (δ ppm) Key ¹³C NMR Data (δ ppm) Key IR Data (cm⁻¹) Reference
N-Methylpyrrolidine 2.33 (t, 4H), 2.19 (s, 3H), 1.68 (p, 4H)56.6 (C2/C5), 42.1 (N-CH₃), 23.4 (C3/C4)~3300-3400 (N-H, if not N-substituted)[10]
Pyrrolidin-2,5-dione 2.67 (s, 4H)169.8 (C=O), 28.5 (CH₂)1650, 1500 (C=O)[11]
1-Aryl-5-phenylpyrrolidin-2-one 5.17 (dd, 1H, H-5), 2.80-1.97 (m, 4H, H-3/H-4)174.8 (C=O), 63.9 (C-5), 31.3 (C-3), 29.3 (C-4)Not specified

Discussion of Comparative Data:

  • Effect of Carbonyl Group: The introduction of a carbonyl group significantly deshields the adjacent protons and carbons. For instance, the alpha-protons in N-methylpyrrolidine are at ~2.33 ppm, while in pyrrolidin-2,5-dione, they shift downfield to 2.67 ppm. The alpha-carbons shift dramatically from ~56.6 ppm in N-methylpyrrolidine to ~170 ppm for the carbonyl carbons in the dione.[10][11]

  • N-Substitution: The nature of the substituent on the nitrogen atom influences the chemical shifts of the ring protons and carbons. An N-methyl group, as in our target compound, introduces a characteristic singlet in the ¹H NMR and a signal around 40-45 ppm in the ¹³C NMR spectrum.[12] N-aryl substituents, as seen in the 1-aryl-5-phenylpyrrolidin-2-one, will introduce aromatic signals and generally cause a downfield shift of the alpha-protons due to the anisotropic effect of the aromatic ring.[13]

  • Ring Planarity and Conformation: The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations.[14] The specific conformation can affect the chemical shifts and coupling constants of the ring protons. The gem-dimethyl substitution at the C5 position in 1,5,5-trimethylpyrrolidin-3-one is expected to restrict this conformational flexibility, leading to sharper and more defined NMR signals.

Conclusion

The spectroscopic characterization of 1,5,5-trimethylpyrrolidin-3-one and its analogs relies on a multi-technique approach. The key identifying features for the title compound are a high-frequency carbonyl stretch in the IR spectrum (~1750 cm⁻¹), a carbonyl carbon resonance above 210 ppm in the ¹³C NMR, and a set of singlet resonances in the ¹H NMR spectrum, reflecting the substitution pattern and conformational rigidity. By comparing these expected features with the experimental data from a range of analogs, researchers can confidently identify and characterize novel pyrrolidin-3-one derivatives, which is a critical step in the drug development pipeline.

References

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